molecular formula C18H19BrN2O2 B268526 2-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}benzamide

2-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}benzamide

Cat. No. B268526
M. Wt: 375.3 g/mol
InChI Key: HLJLKVXVDVCRPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and possible future directions for research.

Mechanism of Action

The mechanism of action of 2-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}benzamide involves the inhibition of the protein kinase CK2. This inhibition leads to the disruption of various signaling pathways that are essential for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, 2-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}benzamide has also been shown to have other biochemical and physiological effects. This compound has been found to affect the expression of various genes and proteins, leading to changes in cell behavior and function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}benzamide in lab experiments is its potential as a cancer treatment. However, this compound also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several future directions for research on 2-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}benzamide. One potential direction is to investigate its potential as a treatment for other diseases besides cancer, such as autoimmune disorders or infectious diseases. Another direction is to explore the use of this compound in combination with other drugs to enhance its effectiveness. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential side effects.
In conclusion, 2-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}benzamide is a promising compound that has the potential to be used in various scientific research studies, particularly in the field of cancer research. Its mechanism of action, biochemical and physiological effects, and possible future directions for research make it an interesting topic for further investigation.

Synthesis Methods

The synthesis of 2-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}benzamide involves the reaction of 2-bromo-N-phenylbenzamide with sec-butyl isocyanate. This reaction results in the formation of the desired compound, which can be purified using various methods such as recrystallization or column chromatography.

Scientific Research Applications

2-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}benzamide has been used in various scientific research studies, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.

properties

Product Name

2-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}benzamide

Molecular Formula

C18H19BrN2O2

Molecular Weight

375.3 g/mol

IUPAC Name

2-bromo-N-[3-(butan-2-ylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C18H19BrN2O2/c1-3-12(2)20-17(22)13-7-6-8-14(11-13)21-18(23)15-9-4-5-10-16(15)19/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

HLJLKVXVDVCRPD-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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